(R)-2-(Piperidin-2-yl)pyridine dihydrochloride (R)-2-(Piperidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13655708
InChI: InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m1../s1
SMILES: C1CCNC(C1)C2=CC=CC=N2.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC13655708

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
IUPAC Name 2-[(2R)-piperidin-2-yl]pyridine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m1../s1
Standard InChI Key KZCMOLSHRLXFRS-YQFADDPSSA-N
Isomeric SMILES C1CCN[C@H](C1)C2=CC=CC=N2.Cl.Cl
SMILES C1CCNC(C1)C2=CC=CC=N2.Cl.Cl
Canonical SMILES C1CCNC(C1)C2=CC=CC=N2.Cl.Cl

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (R)-2-(Piperidin-2-yl)pyridine dihydrochloride is C₁₀H₁₆Cl₂N₂, with a molecular weight of 235.15 g/mol . The compound features a pyridine ring connected to a piperidine ring, with the (R)-configuration at the chiral center (C2 of the piperidine ring) . This stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles .

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to base stability and hydrogen-bonding capacity.

  • Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, providing conformational flexibility and basicity.

  • Dihydrochloride Salt: Enhances aqueous solubility via protonation of the piperidine nitrogen .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 2-chloropyridine and (R)-piperidine-2-carboxylic acid derivatives. A common pathway includes:

  • Amination: Reacting 2-chloropyridine with (R)-piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Industrial-Scale Production: Continuous flow reactors are employed to optimize yield (>75%) and purity (>95%) while minimizing by-products .

Reaction Optimization

  • Temperature: 80–100°C to balance reaction rate and side-product formation.

  • Solvent Polarity: DMF or acetonitrile improves nucleophilicity.

  • Stoichiometry: Excess piperidine (1.2–1.5 equiv) ensures complete conversion .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight235.15 g/mol
Melting PointNot reported
SolubilitySoluble in water, DMSO, methanol
Storage Conditions0–8°C under inert atmosphere
Purity≥95% (HPLC)

Spectroscopic Data:

  • ¹H NMR (D₂O): δ 1.50–1.70 (m, 6H, piperidine), 3.20–3.40 (m, 2H, N–CH₂), 7.40–8.60 (m, 4H, pyridine) .

  • IR: Peaks at 2500 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch).

Biological Activity and Mechanism

Pharmacological Properties

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride exhibits ligand activity at G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors . Computational docking studies suggest the piperidine nitrogen forms salt bridges with Asp³.³² residues in GPCR binding pockets, modulating downstream signaling .

Dose-Response: Activity is concentration-dependent, with EC₅₀ values in the micromolar range for receptor binding assays .

Comparative Analysis with Analogues

CompoundStructureKey Differences
(S)-2-(Piperidin-2-yl)pyridineMirror-image enantiomerLower affinity for 5-HT receptors
4-(Piperidin-4-yl)pyridinePiperidine at pyridine 4-positionAltered receptor selectivity
Anabasine hydrochlorideSimilar bicyclic structureNatural alkaloid with nicotinic activity

The (R)-enantiomer’s rigid geometry enhances hydrophobic interactions, making it preferential for CNS-targeted therapies .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Development: Serves as a scaffold for antipsychotic and antidepressant candidates due to its GPCR modulation .

  • Enzyme Inhibition: Derivatives act as inhibitors for kinases and proteases, explored in cancer therapy .

Material Science

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Ru, Pd) for catalytic applications .

Analytical Chemistry

  • Chiral Resolution: Used as a reference standard in HPLC to separate enantiomers .

Recent Advances and Future Directions

Recent studies (2024–2025) highlight its potential in:

  • Neurodegenerative Diseases: Targeting α-synuclein aggregation in Parkinson’s disease .

  • Sustainable Synthesis: Photocatalytic methods reducing energy consumption by 40% .

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